![molecular formula C13H16N2O2 B14560950 Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate CAS No. 62220-86-4](/img/structure/B14560950.png)
Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl group, a prop-2-en-1-yl group, and a benzenecarboximidate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate typically involves the reaction of ethyl benzenecarboximidate with prop-2-en-1-yl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or prop-2-en-1-yl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Similar in structure but lacks the benzenecarboximidate moiety.
Prop-2-en-1-yl carbamate: Similar in structure but lacks the ethyl and benzenecarboximidate groups.
Uniqueness
Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate is unique due to the presence of both the ethyl and benzenecarboximidate groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Properties
CAS No. |
62220-86-4 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl N-(prop-2-enylcarbamoyl)benzenecarboximidate |
InChI |
InChI=1S/C13H16N2O2/c1-3-10-14-13(16)15-12(17-4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,14,16) |
InChI Key |
VZYAJJWSYGMLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)NCC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-](/img/structure/B14560872.png)
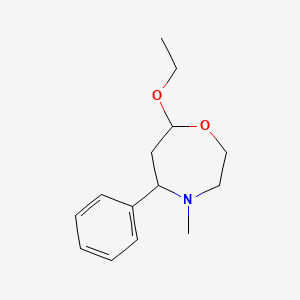
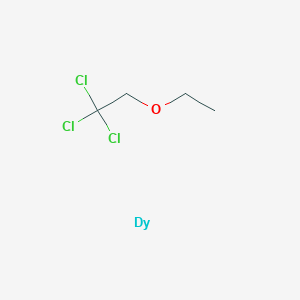
![Methyl 2-[(3-methylphenyl)acetyl]benzoate](/img/structure/B14560911.png)
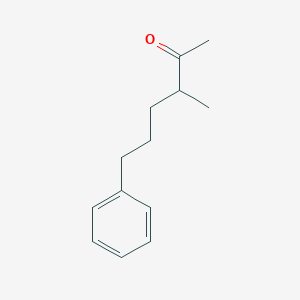
![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
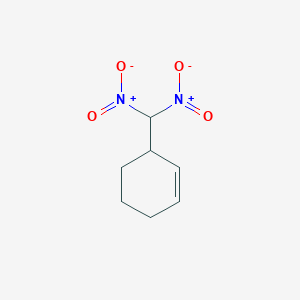
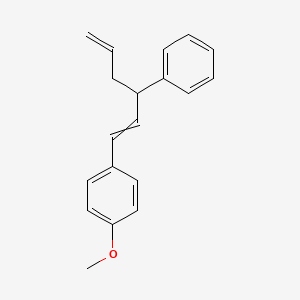
![Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14560945.png)
![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)
![Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]-](/img/structure/B14560951.png)
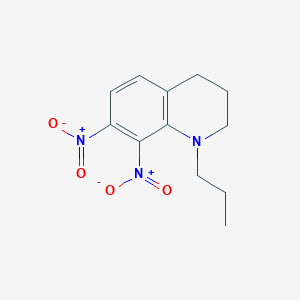
![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)
